N-(2-Diethylaminopropionyl)-1-indanamine picrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminopropionyl)-1-indanamine picrate typically involves the reaction of 1-indanamine with 2-diethylaminopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then treated with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Diethylaminopropionyl)-1-indanamine picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the picrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indanamine moiety.
Reduction: Reduced derivatives with the removal of nitro groups.
Substitution: Substituted derivatives with different functional groups replacing the picrate.
Scientific Research Applications
N-(2-Diethylaminopropionyl)-1-indanamine picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Diethylaminopropionyl)-1-indanamine picrate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
N-(2-Diethylaminopropionyl)-1-indanamine picrate can be compared with other similar compounds, such as:
N-(2-Diethylaminopropionyl)-1-indanamine hydrochloride: Similar structure but different counterion, leading to different solubility and reactivity.
N-(2-Diethylaminopropionyl)-1-indanamine sulfate: Another salt form with distinct properties.
N-(2-Diethylaminopropionyl)-1-indanamine nitrate: Similar compound with nitrate as the counterion, affecting its chemical behavior.
The uniqueness of this compound lies in its picrate group, which imparts specific chemical and physical properties, making it suitable for particular applications.
Properties
CAS No. |
6520-65-6 |
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Molecular Formula |
C22H27N5O8 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
3-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)propanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H24N2O.C6H3N3O7/c1-3-18(4-2)12-11-16(19)17-15-10-9-13-7-5-6-8-14(13)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-8,15H,3-4,9-12H2,1-2H3,(H,17,19);1-2,10H |
InChI Key |
OPJRBSWOAXLZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)NC1CCC2=CC=CC=C12.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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